molecular formula C18H22N6O B2678180 (4-(Pyridin-2-yl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone CAS No. 1396881-60-9

(4-(Pyridin-2-yl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone

Cat. No. B2678180
CAS RN: 1396881-60-9
M. Wt: 338.415
InChI Key: PVBXSNZHJIKUCP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains pyridin, piperazin, and pyridazin rings . It’s likely to be a part of a larger class of compounds used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its pyridin, piperazin, and pyridazin rings . Unfortunately, without more specific information, it’s difficult to provide a detailed analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific molecular structure . Unfortunately, without more specific information, it’s difficult to provide a detailed analysis.

Scientific Research Applications

Metabolism and Pharmacokinetics

The compound (4-(Pyridin-2-yl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone, similar in structure to related molecules, has been examined for its metabolism, excretion, and pharmacokinetics across various species including rats, dogs, and humans. For instance, a dipeptidyl peptidase IV inhibitor with a somewhat similar structure showed significant recoveries in administered radioactivity across these species, indicating a rapid absorption and primary elimination through renal clearance and metabolism. The metabolism involved hydroxylation, amide hydrolysis, and N-dealkylation, amongst other pathways, highlighting the compound's bioactivity and potential therapeutic applications (Sharma et al., 2012).

Pharmacological Evaluation for Pain Treatment

A series of derivatives closely related to the query compound have been pharmacologically evaluated as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists. These compounds, particularly one identified as 26i, demonstrated an analgesic effect in models of induced mechanical hyperalgesia in guinea pigs and rats. This suggests the compound’s derivatives could have significant implications in developing new pain therapies, emphasizing the role of TRPV4 antagonists in pain management (Tsuno et al., 2017).

Anticancer Activity

The synthesis and evaluation of related compounds have been directed towards their anticancer activities. In particular, piperazine-2,6-dione derivatives, synthesized through condensation reactions involving iminodiacetic acid and various amines, showed significant anticancer activity against several cancer cell lines. This indicates the potential for compounds within this chemical family, including (4-(Pyridin-2-yl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone, to serve as leads in the development of new anticancer agents (Kumar et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process the compound is involved in . Without more information, it’s hard to provide a detailed analysis.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties . Without more information, it’s hard to provide a detailed analysis.

Future Directions

The future directions for research on this compound would likely depend on its potential applications, particularly in medicinal chemistry . Further studies could focus on elucidating its synthesis, mechanism of action, and potential uses.

properties

IUPAC Name

(4-pyridin-2-ylpiperazin-1-yl)-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O/c25-18(15-6-7-17(21-20-15)22-9-3-4-10-22)24-13-11-23(12-14-24)16-5-1-2-8-19-16/h1-2,5-8H,3-4,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBXSNZHJIKUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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